molecular formula C25H28N2O4 B11523081 Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester

Indole-3-carboxylic acid, 5-acetoxy-1-phenyl-2-(1-piperidylmethyl)-, ethyl ester

Cat. No.: B11523081
M. Wt: 420.5 g/mol
InChI Key: ASVPBMYVAAHOCK-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the ethyl ester, acetoxy, and piperidinyl moieties, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be functionalized through various reactions such as Friedel-Crafts acylation, esterification, and nucleophilic substitution. The piperidinyl group can be introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to minimize side reactions and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group yields carboxylic acids, while reduction of the ester group produces alcohols.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, such as anticancer or antiviral agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidinyl group can enhance binding affinity to receptors, while the indole core may interact with enzymes or other proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(MORPHOLIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(ACETYLOXY)-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its pharmacological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-3-30-25(29)24-21-16-20(31-18(2)28)12-13-22(21)27(19-10-6-4-7-11-19)23(24)17-26-14-8-5-9-15-26/h4,6-7,10-13,16H,3,5,8-9,14-15,17H2,1-2H3

InChI Key

ASVPBMYVAAHOCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)CN4CCCCC4

Origin of Product

United States

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